Eob-dtpa
Overview
Description
Eob-dtpa, also known as gadolinium ethoxybenzyl diethylenetriamine pentaacetic acid, is a hepatocyte-specific magnetic resonance imaging (MRI) contrast agent. It is primarily used for the detection and characterization of focal liver lesions. This compound combines the properties of conventional non-specific extracellular contrast agents and hepatocyte-specific agents, making it highly effective for liver imaging .
Mechanism of Action
Target of Action
Caloxetic acid, also known as Caloxetate Trisodium, is a triazaundecanedioic acid derivative
Mode of Action
Generally, drugs interact with their targets in a specific and reversible or irreversible manner . The interaction can activate or inactivate a receptor, leading to an increase or decrease in a particular cell function
Biochemical Pathways
In general, drugs can affect the flux of metabolites through metabolic pathways, ensuring that the output of the pathways meets biological demand
Pharmacokinetics
ADME properties play a crucial role in drug discovery and chemical safety assessment They determine the bioavailability of a drug and its overall effectiveness
Result of Action
In general, drugs can have a wide range of effects at the molecular and cellular level, depending on their mechanism of action
Action Environment
Environmental factors can significantly influence a drug’s action, efficacy, and stability . Factors such as temperature, pH, and substrate concentration can affect the structure and function of enzymes, which in turn can influence the action of drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gadolinium ethoxybenzyl diethylenetriamine pentaacetic acid involves the covalent bonding of a lipophilic ethoxybenzyl group to the base structure of gadolinium diethylenetriamine pentaacetic acid. The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the stability of the compound .
Industrial Production Methods
Industrial production of gadolinium ethoxybenzyl diethylenetriamine pentaacetic acid follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is then formulated into a solution suitable for intravenous administration .
Chemical Reactions Analysis
Types of Reactions
Gadolinium ethoxybenzyl diethylenetriamine pentaacetic acid primarily undergoes complexation reactions due to the presence of gadolinium. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions .
Common Reagents and Conditions
The complexation reactions involve gadolinium ions and the ethoxybenzyl diethylenetriamine pentaacetic acid ligand. These reactions are carried out in aqueous solutions under controlled pH conditions to ensure the stability of the gadolinium complex .
Major Products Formed
The primary product formed from these reactions is the stable gadolinium ethoxybenzyl diethylenetriamine pentaacetic acid complex, which is used as a contrast agent in MRI .
Scientific Research Applications
Gadolinium ethoxybenzyl diethylenetriamine pentaacetic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Gadobenate dimeglumine: Another hepatocyte-specific MRI contrast agent with similar properties but different pharmacokinetics.
Gadopentetate dimeglumine: A conventional extracellular MRI contrast agent that lacks hepatocyte specificity.
Uniqueness
Gadolinium ethoxybenzyl diethylenetriamine pentaacetic acid is unique due to its dual properties of extracellular and hepatocyte-specific contrast enhancement. This dual functionality allows for more accurate detection and characterization of liver lesions compared to other contrast agents .
Properties
IUPAC Name |
2-[[(2S)-2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O11/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36)/t17-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOXEJNYXXLRQQ-KRWDZBQOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C[C@@H](CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166471 | |
Record name | Caloxetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158599-72-5 | |
Record name | N-[(2S)-2-[Bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-N-[2-[bis(carboxymethyl)amino]ethyl]glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158599-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-((2S)-2-(bis(carboxymethyl)amino)-3-(4-ethoxyphenyl)propyl)-N-[2-[bis(carboxymethyl)amino)ethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158599725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Caloxetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4S)-4-(4-Ethoxybenzyl)-3,6,9-tris(carboxymethyl)-3,6,9-triazaundecandisäure | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-((2S)-2-(BIS(CARBOXYMETHYL)AMINO)-3-(4-ETHOXYPHENYL)PROPYL)-N-(2-(BIS(CARBOXYMETHYL)AMINO)ETHYL)GLYCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/385H9E7854 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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